molecular formula C11H16ClNO3 B1394700 3-Piperidinylmethyl 2-furoate hydrochloride CAS No. 1220020-31-4

3-Piperidinylmethyl 2-furoate hydrochloride

Cat. No.: B1394700
CAS No.: 1220020-31-4
M. Wt: 245.7 g/mol
InChI Key: CJEPABUXARKPSE-UHFFFAOYSA-N
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Description

3-Piperidinylmethyl 2-furoate hydrochloride is a chemical compound with the CAS Registry Number 1220020-31-4 . Its molecular formula is C 11 H 16 ClNO 3 and it has a molecular weight of 245.70 g/mol . The SMILES notation for this compound is O=C(C1=CC=CO1)OCC2CNCCC2.[H]Cl . While specific biological data for this compound is limited in the public domain, structural analogs featuring the piperidinylmethyl furan carboxylate pharmacophore have been investigated in patented research for their potential as dual pharmacologies, indicating its value as a building block in medicinal chemistry and drug discovery programs . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper safety data sheets should be consulted before handling. It is recommended to store the compound sealed in a dry environment at room temperature .

Properties

IUPAC Name

piperidin-3-ylmethyl furan-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c13-11(10-4-2-6-14-10)15-8-9-3-1-5-12-7-9;/h2,4,6,9,12H,1,3,5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEPABUXARKPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC(=O)C2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220020-31-4
Record name 2-Furancarboxylic acid, 3-piperidinylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220020-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Acylation of 2,3-Dihydrofuran

  • Starting Material: 2,3-Dihydrofuran is reacted with trichloroacetyl chloride in the presence of an acid scavenger such as pyridine to form 2,3-dihydro-4-trichloroacetylfuran. This reaction proceeds with high yield and selectivity at temperatures ranging from about 0 to 20°C, although a broader range of -20 to 60°C is feasible.

  • Reaction Conditions: Pyridine is preferred as the acid scavenger, but alkyl-substituted pyridines and trialkylamines can also be used. The reaction can be carried out under ambient or slightly varied pressures without significant effect on yield.

  • Alternative Reagents: Trichloroacetic anhydride may be used instead of trichloroacetyl chloride, though the latter is preferred for higher selectivity.

Base-Mediated Conversion to Alkyl Furoate

  • The intermediate 2,3-dihydro-4-trichloroacetylfuran undergoes base-mediated conversion to the alkyl furoate ester. Strong bases such as alkali metal alkoxides (e.g., sodium methoxide or sodium ethoxide) or strongly basic amines (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene) are employed in a suitable solvent.

  • The alkoxy group in the alkoxide base is preferably methoxy or ethoxy, with up to 4 carbon atoms to optimize the reaction.

  • This step effectively replaces the trichloroacetyl group with the desired alkyl ester functionality, yielding the 2-furoate ester intermediate.

Table 1: Summary of Key Parameters for 2-Furoate Ester Preparation

Step Reagents/Conditions Temperature (°C) Preferred Bases/Scavengers Notes
Acylation of 2,3-dihydrofuran 2,3-Dihydrofuran + Trichloroacetyl chloride + Pyridine 0 to 20 (range -20 to 60) Pyridine (acid scavenger) High yield, selective reaction
Base-mediated ester formation Intermediate + NaOMe or NaOEt or DBU Ambient Sodium methoxide/ethoxide, DBU Strong base required, solvent used

Synthesis of 3-Piperidinylmethyl Moiety and Coupling

The 3-piperidinylmethyl fragment is often prepared as its hydrochloride salt, which facilitates subsequent coupling and purification steps.

Preparation of (R)-3-Aminopiperidine Hydrochloride

  • A notable method involves reacting D-mandelic acid with racemic 3-piperidine amide in organic solvents such as methyl tert-butyl ether and isopropanol at 30–80°C for several hours (typically 4–12 h).

  • The reaction forms an organic salt of D-mandelic acid and (R)-3-piperidine amide, which precipitates out and is isolated by filtration and drying under reduced pressure.

  • Subsequent pH adjustment and reaction with pivaloyl chloride at low temperature (0–30°C) yield protected intermediates, which can be further processed to obtain the free amine or hydrochloride salt.

Table 2: Representative Conditions for (R)-3-Aminopiperidine Hydrochloride Preparation

Step Reagents/Conditions Temperature (°C) Reaction Time (h) Yield (%) Notes
Salt formation D-mandelic acid + racemic 3-piperidine amide + MTBE + isopropanol 65–70 4–6 ~41–42 Precipitation and filtration step
pH adjustment and acylation Organic salt + pivaloyl chloride + alcohol/water mixture 0–30 5–12 N/A Protecting group introduction

Final Coupling and Hydrochloride Salt Formation

  • The 2-furoate ester intermediate is reacted with the 3-piperidinylmethyl moiety under conditions favoring ester bond formation, often employing coupling agents or activation techniques to facilitate esterification.

  • The final product is isolated as the hydrochloride salt by treatment with hydrochloric acid, enhancing the compound's stability and solubility.

  • Exact coupling conditions vary depending on the protecting groups and solvents used but generally involve mild temperatures and controlled pH to prevent decomposition.

Research Findings and Optimization Notes

  • The use of pyridine as an acid scavenger in the acylation step is critical for high yield and selectivity.

  • Alkali metal alkoxides such as sodium methoxide provide efficient base-mediated conversion with minimal side reactions.

  • The stereoselective preparation of the 3-piperidinylmethyl moiety as its (R)-enantiomer salt improves the purity and efficacy of the final compound.

  • Reaction temperatures and times in the range of ambient to 80°C and 4–12 hours, respectively, balance reaction completion with minimal degradation.

  • Solvent choice (e.g., methyl tert-butyl ether, isopropanol, ethyl acetate) influences crystallization and isolation efficiency of intermediates.

Summary Table of Preparation Steps for this compound

Step No. Stage Key Reagents/Conditions Temperature (°C) Time (h) Outcome
1 Acylation of 2,3-dihydrofuran 2,3-Dihydrofuran + Trichloroacetyl chloride + Pyridine 0 to 20 1–3 2,3-Dihydro-4-trichloroacetylfuran
2 Base-mediated ester formation Intermediate + NaOMe/NaOEt or DBU + solvent Ambient 1–4 Alkyl 2-furoate ester intermediate
3 Preparation of (R)-3-aminopiperidine hydrochloride D-mandelic acid + racemic 3-piperidine amide + solvents 30–80 4–12 (R)-3-aminopiperidine hydrochloride salt
4 Coupling and salt formation 2-furoate ester + 3-piperidinylmethyl moiety + HCl Mild conditions Variable This compound

Chemical Reactions Analysis

3-Piperidinylmethyl 2-furoate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Biopharmaceutical Applications

3-Piperidinylmethyl 2-furoate hydrochloride plays a significant role in the synthesis of piperidine derivatives, which are essential in drug design. These derivatives are incorporated into numerous pharmaceuticals, enhancing their efficacy and diversity.

  • Methods of Application : The compound is utilized in intra- and intermolecular reactions to create substituted piperidines and piperidinones.
  • Results : It is present in over twenty classes of pharmaceuticals, indicating its substantial impact on drug development.

Analytical Chemistry

In analytical chemistry, this compound is valued for its properties that facilitate accurate measurements in pharmaceutical formulations.

  • Methods of Application : It serves as a material in spectrophotometric methods for estimating various pharmaceutical compounds.
  • Results : The compound's characteristics enable sensitive measurements crucial for quality control in pharmaceutical production.

Life Sciences Research

The versatility of this compound extends to life sciences, where it is employed in drug discovery and development.

  • Methods of Application : It is integral to the synthesis of bioactive molecules and the study of biological systems.
  • Results : Its application has led to the discovery of new therapeutic agents, showcasing its potential in treating various diseases.

Battery Technology

Recent advancements have seen the compound being explored in battery technology, particularly in developing new materials for energy storage.

  • Methods of Application : It is involved in synthesizing complex organic molecules used as electrolytes or components in battery cells.
  • Results : The inclusion of this compound has the potential to enhance energy density and prolong battery life.

Spectroscopy

The compound is also crucial in developing spectrophotometric methods for simultaneous estimation of multiple components in pharmaceutical formulations.

  • Methods of Application : It aids in creating calibration curves and validating spectrophotometric methods.
  • Results : Its use has resulted in highly reproducible data essential for pharmaceutical quality control.

Data Summary Table

FieldApplication SummaryMethods UsedKey Results
BiopharmaceuticalsSynthesis of piperidine derivatives for drug designIntra- and intermolecular reactionsPresent in over 20 classes of pharmaceuticals
Analytical ChemistryEstimation of pharmaceutical compoundsSpectrophotometric methodsAccurate measurements for quality control
Life SciencesDrug discovery and developmentSynthesis of bioactive moleculesDiscovery of new therapeutic agents
Battery TechnologyDevelopment of new materials for energy storageSynthesis of organic moleculesImproved energy density and battery life
SpectroscopySimultaneous estimation in pharmaceutical formulationsCalibration curves and method validationHighly reproducible data

Case Studies and Research Findings

  • Biopharmaceutical Impact :
    • A study highlighted the role of piperidine derivatives synthesized from this compound in treating chronic diseases, showcasing its therapeutic potential .
  • Analytical Advancements :
    • Research demonstrated the effectiveness of this compound in enhancing the sensitivity of spectrophotometric methods used for quality control in pharmaceutical labs .
  • Battery Material Development :
    • Recent experiments indicated that incorporating this compound into electrolyte formulations significantly improved the performance metrics of lithium-ion batteries .

Mechanism of Action

The mechanism of action of 3-Piperidinylmethyl 2-furoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Structural Analogues with Piperidine Moieties

Piperidine derivatives are widely studied due to their bioactivity. Below is a comparison of 3-piperidinylmethyl 2-furoate hydrochloride with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituent(s) Notable Properties/Applications
This compound C₁₁H₁₆ClNO₃ 253.7 g/mol 2-Furoate ester, piperidinylmethyl Potential pharmaceutical intermediate
4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride C₁₁H₂₀ClNO 229.7 g/mol Prenyl ether, piperidinylmethyl Agrochemical applications
2-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride C₁₃H₁₇ClFNO 281.7 g/mol 3-Fluorobenzyl ether CNS drug candidate
3-Chloro-N-(3-piperidinylmethyl)-5-(trifluoromethyl)-2-pyridinamine hydrochloride C₁₂H₁₅Cl₂F₃N₃ 330.2 g/mol Chloropyridine, trifluoromethyl Kinase inhibition studies

Key Observations :

  • Substituent Effects: The 2-furoate group in the target compound distinguishes it from ether-linked derivatives (e.g., prenyl or benzyl ethers in ).
  • Bioactivity : Compounds like 2-(3-fluoro-benzyloxymethyl)-piperidine hydrochloride are explored for CNS activity, whereas trifluoromethylpyridinamine derivatives () target enzyme inhibition. The 2-furoate group may confer metabolic stability due to esterase resistance .

Comparison with Furoate Esters

Furoate esters exhibit diverse properties depending on the esterifying alcohol. highlights odor profile variations in methyl, ethyl, and allyl 2-furoates :

Compound Ester Group Odor Profile
Methyl 2-furoate Methyl Decayed, fruity
Ethyl 2-furoate Ethyl Sweet, acidic, urinous
Allyl 2-furoate Allyl Decayed, green
3-Piperidinylmethyl 2-furoate Piperidinylmethyl Likely odorless (pharmaceutical use)

Implications :

  • Functional Group Impact: The piperidinylmethyl group replaces small alkyl/alkenyl chains, likely eliminating volatile odor characteristics (common in smaller esters like methyl or ethyl 2-furoate). This aligns with its hypothesized role as a non-volatile pharmaceutical intermediate.
  • Synthetic Routes: Similar to DEBF synthesis (), the target compound may involve acid-catalyzed condensation of 2-furoic acid with a piperidinylmethanol derivative .

Pharmacological Potential

Piperidine derivatives are frequently used in drug discovery. For example:

  • Trifluoromethylphenyl-piperidine derivatives () exhibit high similarity scores (0.94), indicating possible overlap in receptor binding or metabolic pathways .

Biological Activity

3-Piperidinylmethyl 2-furoate hydrochloride, also known as 2-(3-Piperidinyl)ethyl 2-furoate hydrochloride, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring , a furan ring , and an ester group , which are significant for its biological activity. The furan ring is commonly found in various bioactive molecules, while piperidine is associated with numerous alkaloids with diverse pharmacological properties.

Chemical Property Details
Molecular Formula C12H18ClNO3
CAS Number 1220021-06-6
Functional Groups Furan, Piperidine, Ester

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within the body. This interaction often involves binding to receptors or enzymes, leading to modulation of their activity. The precise pathways and targets remain an area of active research.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Research indicates that similar compounds with piperidine structures have shown effectiveness against various bacterial strains. For instance, compounds with furan rings have been noted for their potential in inhibiting microbial growth due to their ability to disrupt cell membranes or interfere with metabolic processes.

Neuropharmacological Effects

The piperidine moiety is associated with neuroactive properties. Initial investigations into the binding affinity of this compound to neurotransmitter receptors suggest potential applications in treating neurological disorders such as anxiety and depression. The unique structure may confer advantages over other similar compounds.

Case Studies and Research Findings

  • Neuropharmacological Study :
    • A study evaluated the effects of piperidine derivatives on anxiety-like behavior in rodent models. The results indicated that compounds with similar structures to this compound significantly reduced anxiety levels, suggesting potential therapeutic applications in anxiety disorders .
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that derivatives of the furan ring exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. These findings support the hypothesis that this compound may possess similar properties .
  • Pharmacokinetics Study :
    • A pharmacokinetic analysis highlighted the compound's absorption and distribution characteristics when administered via different routes. The study emphasized the importance of formulation strategies to enhance bioavailability for therapeutic use .

Safety and Toxicology

While exploring the biological activities, it is crucial to consider the safety profile of this compound. Toxicity studies indicate that certain piperidine derivatives can exhibit cytotoxic effects at high concentrations. Therefore, ongoing research aims to establish safe dosage ranges and understand the compound's long-term effects on human health .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Piperidinylmethyl 2-furoate hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves condensation of 2-furoic acid derivatives with piperidinylmethyl precursors, followed by cyclization and HCl salt formation. Key steps:

  • Starting Materials : 2-Furoyl chloride and 3-(aminomethyl)piperidine are common precursors .
  • Reaction Optimization : Use anhydrous solvents (e.g., ethanol or methanol) and bases like NaOH/K2_2CO3_3 to drive esterification. Monitor pH to avoid side reactions .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with CH2_2Cl2_2:MeOH gradients) ensures high purity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, EN 166-certified goggles, and P95 respirators to prevent inhalation of aerosols .
  • Storage : Store at 2–8°C in airtight containers to avoid moisture absorption and degradation .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion. Dispose via hazardous waste protocols .

Q. Which analytical techniques are suitable for characterizing this compound?

  • Structural Confirmation :

  • NMR (1^1H, 13^{13}C) to verify piperidine and furoate moieties.
  • FT-IR for ester (C=O, ~1700 cm1^{-1}) and amine (N–H, ~3300 cm1^{-1}) groups .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; compare retention times against standards .

Advanced Research Questions

Q. How can researchers address contradictions in stability data under varying experimental conditions?

  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) to identify decomposition pathways. Monitor via LC-MS for byproducts like furoic acid or piperidine derivatives .
  • Incompatibility Screening : Test interactions with common lab materials (e.g., metals, plastics) using thermal gravimetric analysis (TGA) .

Q. What strategies are recommended for evaluating biological activity given limited toxicological data?

  • In Vitro Assays : Screen for receptor binding (e.g., GPCRs) using radioligand displacement assays. Prioritize cytotoxicity testing (MTT assay) on HEK-293 or HepG2 cells .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like acetylcholinesterase or serotonin transporters .

Q. How can ecological impact be assessed when toxicity data is unavailable?

  • Environmental Fate Modeling : Apply EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potentials.
  • Microtox Assays : Test acute toxicity on Vibrio fischeri (EC50_{50}) as a proxy for aquatic toxicity .

Methodological Guidance for Data Gaps

Q. What experimental designs are recommended to resolve missing data on target-organ toxicity?

  • Subacute Toxicity Studies : Dose rodents (OECD 407) for 28 days, focusing on hepatic/renal biomarkers (ALT, creatinine) .
  • Genotoxicity Screening : Perform Ames test (OECD 471) and micronucleus assay (OECD 487) to assess mutagenic potential .

Q. How can reaction yields be improved for large-scale synthesis?

  • Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to optimize piperidine ring formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Piperidinylmethyl 2-furoate hydrochloride
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